molecular formula C18H17N5O2 B11484513 1-(2-Methoxyphenyl)-3-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)guanidine

1-(2-Methoxyphenyl)-3-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)guanidine

Cat. No.: B11484513
M. Wt: 335.4 g/mol
InChI Key: UBFOJZSPDVCYEI-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-N’-(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-N’-(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)GUANIDINE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyaniline with a suitable aldehyde to form an intermediate Schiff base, which is then reacted with guanidine derivatives under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-N’-(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-N’-(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)GUANIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHOXYPHENYL)-N’-(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)UREA
  • N-(2-METHOXYPHENYL)-N’-(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)THIOUREA

Uniqueness

N-(2-METHOXYPHENYL)-N’-(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)GUANIDINE is unique due to its specific structural features, such as the presence of both methoxyphenyl and dihydropyrimidinyl groups

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)guanidine

InChI

InChI=1S/C18H17N5O2/c1-25-15-10-6-5-9-13(15)20-17(19)23-18-21-14(11-16(24)22-18)12-7-3-2-4-8-12/h2-11H,1H3,(H4,19,20,21,22,23,24)

InChI Key

UBFOJZSPDVCYEI-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC=C1N/C(=N/C2=NC(=CC(=O)N2)C3=CC=CC=C3)/N

Canonical SMILES

COC1=CC=CC=C1NC(=NC2=NC(=CC(=O)N2)C3=CC=CC=C3)N

Origin of Product

United States

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